molecular formula C7H10O B1267762 Bicyclo[4.1.0]heptan-2-one CAS No. 5771-58-4

Bicyclo[4.1.0]heptan-2-one

Cat. No.: B1267762
CAS No.: 5771-58-4
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-2-one, also known as norcarane, is a bicyclic organic compound with the molecular formula C7H10O. It is characterized by a fused ring structure consisting of a cyclohexane ring and a cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptan-2-one can be synthesized through various methods. One common approach involves the Simmons-Smith reaction, where cyclohexene reacts with diiodomethane in the presence of a zinc-copper couple to form the desired bicyclic structure . Another method includes the photochemical [2+2] cycloaddition of suitable precursors .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane: Known for its rigid structure and use in stereochemical studies.

    Bicyclo[2.2.1]heptan-2-one: Similar in structure but differs in the position of the ketone group.

    Bicyclo[3.1.0]hexan-2-one: Another bicyclic compound with a different ring fusion pattern.

Uniqueness: Bicyclo[4.1.0]heptan-2-one is unique due to its specific ring fusion and the position of the ketone group, which imparts distinct reactivity and properties compared to other bicyclic compounds .

Properties

IUPAC Name

bicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300325
Record name Bicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5771-58-4
Record name Bicyclo[4.1.0]heptan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Norcaranone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FJ5445LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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